Enhanced Acidity: A 0.74 pKa Unit Difference Relative to Non-Fluorinated 2,3-Dimethylbenzoic Acid
6-Fluoro-2,3-dimethylbenzoic acid exhibits significantly enhanced acidity compared to its non-fluorinated parent compound, 2,3-dimethylbenzoic acid. This difference is driven by the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent, which stabilizes the conjugate base (carboxylate anion) and thus lowers the pKa . The experimentally determined pKa of 2,3-dimethylbenzoic acid is 3.771 at 25°C . The predicted pKa for 6-fluoro-2,3-dimethylbenzoic acid is 3.03 ± 0.31 .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.03 ± 0.31 (Predicted) |
| Comparator Or Baseline | 2,3-Dimethylbenzoic acid: 3.771 (Experimental, 25°C) |
| Quantified Difference | ΔpKa ≈ -0.74 (Target is more acidic by ~0.74 units) |
| Conditions | Aqueous solution at 25°C (for comparator); Predicted value for target. |
Why This Matters
A lower pKa by nearly one unit means the target compound is significantly more ionized at physiological pH (7.4), which can translate to improved aqueous solubility, altered distribution profiles, and different salt-forming characteristics—all critical factors in drug development and formulation.
